molecular formula C23H26N2O4 B3916275 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B3916275
M. Wt: 394.5 g/mol
InChI Key: HNJGSVLTNYDANM-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the 2-methoxyphenyl group: This step involves the use of methoxy-substituted benzaldehyde derivatives in a Friedel-Crafts alkylation reaction.

    Attachment of the 4-ethylpiperazin-1-yl group: This is typically done through nucleophilic substitution reactions using 4-ethylpiperazine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-methylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
  • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

The unique combination of the 4-ethylpiperazin-1-yl group and the 2-methoxyphenyl group in 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-18-20(26)9-8-17-22(27)19(15-29-23(17)18)16-6-4-5-7-21(16)28-2/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJGSVLTNYDANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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